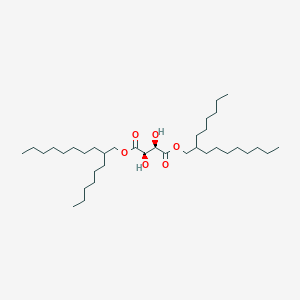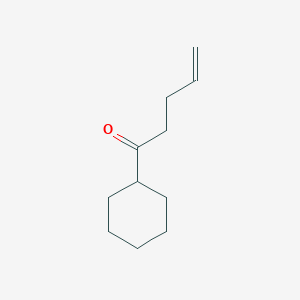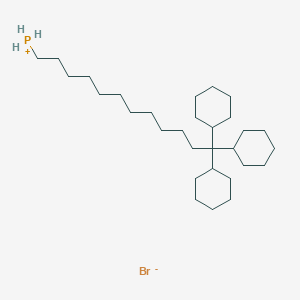![molecular formula C21H27N B14613231 Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- CAS No. 60236-89-7](/img/structure/B14613231.png)
Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- is an organic compound with the molecular formula C21H27N It is a derivative of benzenamine, where the amino group is substituted with a butyl group and a methylene-linked butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- typically involves the condensation reaction between 4-butylaniline and 4-butylbenzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The exact pathways and targets involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-: Similar structure but with a methoxy group instead of a butyl group.
4-Butylaniline: A simpler structure with only a butyl group attached to the aniline ring.
N-(4-Butylphenyl)methanesulfonamide: Contains a sulfonamide group instead of the methylene linkage.
Uniqueness
Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
60236-89-7 |
|---|---|
Molecular Formula |
C21H27N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N,1-bis(4-butylphenyl)methanimine |
InChI |
InChI=1S/C21H27N/c1-3-5-7-18-9-11-20(12-10-18)17-22-21-15-13-19(14-16-21)8-6-4-2/h9-17H,3-8H2,1-2H3 |
InChI Key |
WSRWMOKGQQVJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)





